ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes a tetramethyl-substituted thieno[2,3-c]pyridine scaffold, an ethyl carboxylate group at position 3, and a 4-(piperidine-1-sulfonyl)benzamido substituent at position 2.
Synthesis protocols for analogous thieno[2,3-c]pyridines typically involve cyclocondensation of ethyl 2-cyanoacetate with piperidinone derivatives under basic or acidic conditions, followed by functionalization at the 2-position via amidation or sulfonylation . For example, diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g) was synthesized with a 78% yield using ethyl 2-cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate .
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-6-34-24(31)20-19-16-25(2,3)28-26(4,5)21(19)35-23(20)27-22(30)17-10-12-18(13-11-17)36(32,33)29-14-8-7-9-15-29/h10-13,28H,6-9,14-16H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKYJDDKAZQSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The thieno[2,3-c]pyridine scaffold is typically assembled via intramolecular cyclization of appropriately substituted precursors. For the 5,5,7,7-tetramethyl variant, a Claisen-Schmidt condensation or Knorr-type cyclization is employed.
Example Protocol (Adapted from):
- Starting Material: 2-Amino-3-cyano-4,5,6,7-tetrahydrothiophene (or its tetramethyl analog).
- Reagents: Ketones (e.g., 3,3-dimethylbutan-2-one) in the presence of a Lewis acid (e.g., ZnCl₂) or Brønsted acid (e.g., H₂SO₄).
- Conditions: Reflux in ethanol (12–24 h).
- Yield: 60–75% for tetramethyl-substituted intermediates.
Mechanistic Insight:
The reaction proceeds via enamine formation, followed by cyclodehydration to yield the fused thienopyridine ring. The tetramethyl groups arise from steric stabilization during the condensation step.
Introduction of the 2-Amino Group
Nitro Reduction or Direct Amination
The 2-position amino group is introduced either by:
- Nitro Reduction: If the cyclization precursor contains a nitro group, catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction is used.
- Nucleophilic Substitution: Displacement of a halogen (e.g., Cl or Br) at position 2 using ammonia or ammonium acetate under high-temperature conditions.
- Substrate: 2-Bromo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
- Reagents: Ammonium acetate (5 eq), CuI catalyst.
- Conditions: 120°C in DMF (8 h).
- Yield: 80–85%.
Acylation with 4-(Piperidine-1-Sulfonyl)benzoyl Chloride
Synthesis of the Sulfonamide-Benzoyl Chloride
Step 1: Sulfonylation of Piperidine
- Reactants: 4-Chlorosulfonylbenzoic acid (1 eq) + piperidine (1.2 eq).
- Conditions: CH₂Cl₂, 0°C → RT, 4 h.
- Product: 4-(Piperidine-1-sulfonyl)benzoic acid (95% yield).
Step 2: Acid Chloride Formation
Amide Coupling
- Substrate: 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
- Reagents: 4-(Piperidine-1-sulfonyl)benzoyl chloride (1.2 eq), Et₃N (2 eq).
- Conditions: Dry THF, 0°C → RT, 12 h.
- Yield: 70–80%.
Esterification of the 3-Carboxylic Acid
Ethyl Ester Formation
If the core synthesis yields a carboxylic acid at position 3:
- Reactants: Carboxylic acid (1 eq), ethanol (5 eq), H₂SO₄ (cat.).
- Conditions: Reflux (6 h), followed by neutralization with NaHCO₃.
- Yield: 85–90%.
Note: In cases where the ester is already present (e.g., ethyl 2-amino-5,5,7,7-tetramethyl-... from), this step is omitted.
Critical Analysis of Methodologies
Comparative Efficiency of Routes
Challenges and Solutions
- Steric Hindrance: The tetramethyl groups impede reactivity at positions 2 and 3. Using polar aprotic solvents (DMF, THF) and elevated temperatures mitigates this.
- Sulfonamide Stability: The piperidine sulfonyl group is sensitive to strong acids. Neutral pH conditions during acylation prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The tetramethyl and piperidine-1-sulfonyl groups distinguish this compound from simpler thieno[2,3-c]pyridines. Key comparisons include:
*Note: Specific data for the target compound are unavailable in the provided evidence; comparisons are inferred from structural analogs.
- The piperidine-1-sulfonyl group enhances polarity, which may improve aqueous solubility relative to non-sulfonylated derivatives (e.g., 4h’) .
- Synthetic Yield : Yields for similar compounds range from 51% to 81%, influenced by substituent complexity. The target compound’s synthesis may require optimized conditions due to its bulky groups .
Analytical Characterization
Spectral Data Comparison
- 1H-NMR: For compound 4g, signals at δ 1.15–1.28 (ester CH3), 4.04–4.16 (ester CH2), and 7.32 (NH2) confirm the diethyl ester and amino groups . The target compound’s tetramethyl groups would likely show singlet peaks near δ 1.2–1.4.
- Mass Spectrometry : Derivatives like 4h’ and 1l exhibit [M+H]+ peaks matching calculated values within 0.1 Da, demonstrating reliable characterization methods .
Chromatographic Purity
HPLC purity for benzothiazolo-pyrimidine analogs exceeds 98%, suggesting rigorous purification protocols (e.g., column chromatography or recrystallization) . The target compound’s tetramethyl groups may complicate purification, necessitating advanced techniques like preparative HPLC.
Biological Activity
Ethyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core linked to a piperidine sulfonamide moiety. Its molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits potent cytotoxicity against human colorectal carcinoma and HepG2 liver cancer cells. The IC₅₀ values were reported at approximately 6.1 μM for HepG2 cells, indicating strong anticancer activity when compared to standard drugs like doxorubicin (IC₅₀ = 24.7 μM) .
-
Mechanism of Action : The compound induces apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to significant accumulation of cells in the pre-G1 phase and a reduction in G2/M phase cells .
- Caspase Activation : Increased caspase-3 activity was observed, which is indicative of apoptosis induction. The compound showed a 7-fold increase in caspase-3 activation compared to control .
Enzymatic Inhibition
The compound also demonstrates potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase activity effectively. This suggests that this compound may exhibit similar properties due to structural similarities with known inhibitors .
Study on HepG2 Cells
In a study evaluating the effects of the compound on HepG2 cells:
- Apoptotic Induction : The percentage of apoptotic cells increased significantly after treatment with the compound compared to controls (22.18% early apoptosis and 27.51% late apoptosis) .
- Cell Cycle Analysis : The study illustrated a marked shift in cell cycle distribution favoring apoptosis over proliferation.
Comparative Analysis with Other Compounds
A comparative analysis with structurally related compounds indicated that variations in substituents on the piperidine ring could enhance or diminish biological activity. For instance:
- Compounds with additional polar groups exhibited improved α-glucosidase inhibition compared to their counterparts without such modifications .
Data Tables
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthesis Step | Characterization Method | Key Data |
|---|---|---|---|
| Thieno[2,3-c]pyridine core | Cyclocondensation | -NMR | δ 2.8–3.2 (m, 4H, CH), δ 6.9 (s, 1H, thiophene) |
| 4-(Piperidine-1-sulfonyl)benzamide | Amide coupling | IR | 1655 cm (C=O), 1170 cm (SO) |
| Final product | Esterification | HRMS | [M+H] = 586.24 (calc. 586.23) |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Analog Modification | Target (IC) | Solubility (mg/mL) | Metabolic t (h) |
|---|---|---|---|
| Parent compound | EGFR (12 nM) | 0.15 | 5.3 |
| Morpholine variant | EGFR (1.2 μM) | 0.22 | 3.1 |
| Fluorinated benzamido | PI3K (8 nM) | 0.12 | 6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
